Bis-TBDMS-trans-calcipotriol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

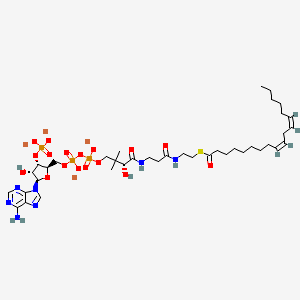

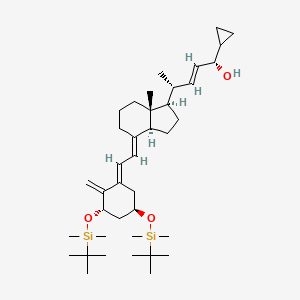

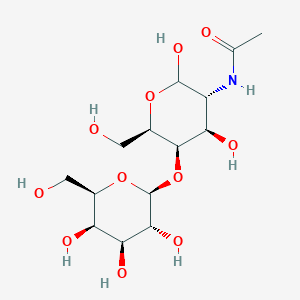

Bis-TBDMS-trans-calcipotriol is a protected trans-Calcipotriol, a vitamin D analog . It has a chemical formula of C39H68O3Si2 and a molecular weight of 641.1264 .

Molecular Structure Analysis

The Bis-TBDMS-trans-calcipotriol molecule contains a total of 115 bonds. There are 47 non-H bonds, 4 multiple bonds, 11 rotatable bonds, 4 double bonds, 1 three-membered ring, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

Bis-TBDMS-trans-calcipotriol has a density of 0.988 g/cm3, a boiling point of 333.713ºC, and a refractive index of 1.515 .Aplicaciones Científicas De Investigación

Dermatology

Psoriasis Treatment: Bis-TBDMS-trans-calcipotriol is utilized in dermatological research for the treatment of psoriasis. It functions by modulating the proliferation and differentiation of keratinocytes, which are skin cells involved in the pathology of psoriasis .

Oncology

Cancer Research: In oncology, researchers explore the potential of Bis-TBDMS-trans-calcipotriol to inhibit the proliferation of cancerous cells. Its role as a vitamin D analogue suggests it could be beneficial in the study of cell cycle regulation and apoptosis in cancer cells .

Immunology

Immune Response Modulation: This compound is studied for its effects on the immune system. It may have applications in understanding how vitamin D levels influence immune responses and the potential therapeutic effects in autoimmune diseases .

Endocrinology

Vitamin D Receptor (VDR) Activation: Bis-TBDMS-trans-calcipotriol is used to investigate the activation of VDR in endocrine research. This has implications for bone health, calcium homeostasis, and the treatment of metabolic bone disorders .

Pharmacology

Drug Development: The pharmacological properties of Bis-TBDMS-trans-calcipotriol are of interest for the development of new drugs. Its ability to bind to VDR makes it a candidate for the creation of novel therapeutics for diseases related to vitamin D deficiency .

Biochemistry

Signal Transduction Studies: In biochemistry, Bis-TBDMS-trans-calcipotriol is used to study signal transduction pathways involving vitamin D. This research can provide insights into how vitamin D affects various cellular processes .

Molecular Biology

Gene Expression Analysis: Molecular biologists use Bis-TBDMS-trans-calcipotriol to study gene expression changes induced by vitamin D. This can help in understanding the genetic basis of diseases influenced by vitamin D levels .

Analytical Chemistry

Analytical Standard: Bis-TBDMS-trans-calcipotriol serves as an analytical standard in the development of assays to measure vitamin D levels and its analogues in biological samples, which is crucial for diagnostic purposes .

Mecanismo De Acción

Target of Action

Bis-TBDMS-trans-calcipotriol is a synthetic derivative of vitamin D3 . Its primary target is the Vitamin D receptor (VDR) found in skin cells . The VDR is a member of the steroid/thyroid receptor superfamily and is present in many different tissues, including the thyroid, bone, kidney, and T cells of the immune system .

Mode of Action

Bis-TBDMS-trans-calcipotriol exerts its therapeutic effects by binding to the VDR in skin cells . This compound has been shown to have comparable affinity with calcitriol for the VDR while being less than 1% the activity in regulating calcium metabolism . Upon binding, it activates various signaling pathways that regulate the growth and differentiation of keratinocytes, the main cell type in the epidermis .

Biochemical Pathways

It is known that the interaction of this compound with the vdr modulates gene expression . This modulation is thought to affect gene products related to cell differentiation and proliferation .

Result of Action

The binding of Bis-TBDMS-trans-calcipotriol to the VDR and the subsequent modulation of gene expression lead to changes in the growth and differentiation of keratinocytes . This can result in the remission of symptoms in conditions like psoriasis .

Safety and Hazards

While specific safety and hazard information for Bis-TBDMS-trans-calcipotriol is not provided in the search results, general precautions include avoiding contact with skin and eyes, avoiding the formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

Direcciones Futuras

Bis-TBDMS-trans-calcipotriol has shown promising results in various preclinical and clinical studies for the treatment of psoriasis. In addition to psoriasis, Bis-TBDMS-trans-calcipotriol has also shown potential in the treatment of other dermatological conditions, such as atopic dermatitis and vitiligo .

Propiedades

IUPAC Name |

(E,1S,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20+/t27-,32-,33-,34+,35-,36+,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIMYHZDULFSWLS-YFSXTQNDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H68O3Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

641.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(16-Amino-2-oxo-7,10,13-trioxa-3-azahexadecyl-5,5,6,6,14,14,15,15-d8)-N-methyl-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B1140953.png)